molecular formula C9H8F3NO2 B091127 Methyl m-trifluoromethylcarbanilate CAS No. 18584-93-5

Methyl m-trifluoromethylcarbanilate

Cat. No. B091127
CAS RN: 18584-93-5
M. Wt: 219.16 g/mol
InChI Key: NRXWBPKDKRPCTE-UHFFFAOYSA-N
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Description

Methyl m-trifluoromethylcarbanilate is a compound that falls within the broader category of trifluoromethylated organic compounds. These compounds are known for their diverse applications in materials science, agrochemistry, and the pharmaceutical industry. Approximately 10% of therapeutic drugs have a partially fluorinated moiety, highlighting the significance of fluorinated compounds in drug development .

Synthesis Analysis

The synthesis of trifluoromethylated compounds, such as Methyl m-trifluoromethylcarbanilate, often involves the use of trifluoromethyl carbanions. These carbanions can be generated through various methods, including the treatment of Me3SiCF3 with KF(s) and Ph3SnF catalyst, as described in the synthesis of trifluoromethylated azines . Another method for the synthesis of related compounds involves the use of methylsulfinyl carbanion in dimethyl sulfoxide, which can catalyze rapid permethylation reactions . Additionally, novel methods have been developed to synthesize methyl (4-trifluoromethoxy)phenylcarbamate and its analogues under mild conditions, which could be adapted for the synthesis of Methyl m-trifluoromethylcarbanilate .

Molecular Structure Analysis

The molecular structure of related trifluoromethyl compounds has been studied using various techniques. For instance, the gas phase structure of methyl trifluoromethanesulfonate was investigated using gas electron diffraction and quantum chemical calculations, revealing a gauche conformation . This type of structural analysis is crucial for understanding the conformational properties of Methyl m-trifluoromethylcarbanilate.

Chemical Reactions Analysis

Trifluoromethyl carbanions, which are key intermediates in the synthesis of Methyl m-trifluoromethylcarbanilate, are known to participate in various chemical reactions. For example, they can undergo nucleophilic oxidative substitution of hydrogen in azines . Electrophilic difluoro(phenylthio)methylation using bromodifluoro(phenylthio)methane and silver hexafluoroantimonate has also been reported, which could potentially be applied to the synthesis of Methyl m-trifluoromethylcarbanilate .

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoromethylated compounds are influenced by the presence of the trifluoromethyl group. The stability of alpha-trifluoromethyl carbanions, for example, is affected by factors such as the hybridization of the orbital accommodating lone pair electrons and the electronic nature of the alpha-substituents . The effect of fluorination on the structure and configurational stability of alpha-sulfonyl carbanions has been studied, revealing that fluorine substitution significantly affects the structure and energy of these anions10. These findings are relevant to understanding the properties of Methyl m-trifluoromethylcarbanilate.

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling "Methyl m-trifluoromethylcarbanilate" . It is recommended to use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

methyl N-[3-(trifluoromethyl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-15-8(14)13-7-4-2-3-6(5-7)9(10,11)12/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXWBPKDKRPCTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60171801
Record name Methyl m-trifluoromethylcarbanilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl m-trifluoromethylcarbanilate

CAS RN

18584-93-5
Record name Methyl m-trifluoromethylcarbanilate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018584935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl m-trifluoromethylcarbanilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60171801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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